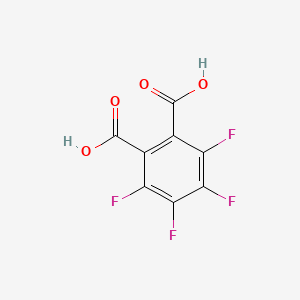








|
REACTION_CXSMILES
|
C1(N2[C:11](=[O:12])[C:10]3=[C:13]([F:20])[C:14]([F:19])=[C:15]([F:18])[C:16]([F:17])=C3C2=O)CCCCC1.S(=O)(=O)(O)[OH:23].Cl.[C:28]([OH:31])(=[O:30])[CH3:29]>>[F:17][C:16]1[C:15]([F:18])=[C:14]([F:19])[C:13]([F:20])=[C:10]([C:11]([OH:23])=[O:12])[C:29]=1[C:28]([OH:31])=[O:30]
|


|
Name
|
N-cyclohexyl-tetrafluorophthalimide
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N1C(C=2C(C1=O)=C(C(=C(C2F)F)F)F)=O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added to the mixture and it
|
|
Type
|
CUSTOM
|
|
Details
|
was reacted for 5 hours at 120° to 130° C.
|
|
Duration
|
5 h
|
|
Type
|
DISTILLATION
|
|
Details
|
acetic acid was distilled off from the reaction mixture under a reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
the product was continuously extracted with toluene for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
CUSTOM
|
|
Details
|
When the toluene layer obtained
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated by distillation under a reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
crude crystals of yellow tetrafluorophthalic anhydride were precipitated
|
|
Type
|
DISTILLATION
|
|
Details
|
The concentrate was distilled under a reduced pressure (20 mmHg) at 150° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the crystals thus obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
The hydrolyzed product was cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=C(C(=C(C1C(=O)O)C(=O)O)F)F)F
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |